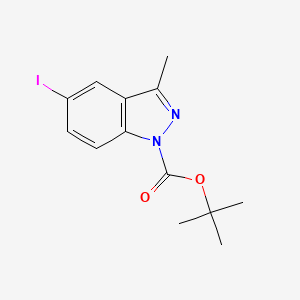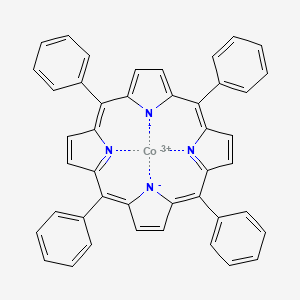
(5,10,15,20-Tetraphenylporphyrinato)cobalt(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,10,15,20-Tetraphenylporphyrinato)cobalt(III) is a coordination complex where cobalt is centrally coordinated to a tetraphenylporphyrin ligand. This compound is part of the larger family of metalloporphyrins, which are known for their vibrant colors and significant roles in various biological and chemical processes. The tetraphenylporphyrin ligand provides a stable and planar environment for the cobalt ion, making it an interesting subject for research in fields such as catalysis, material science, and bioinorganic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,10,15,20-Tetraphenylporphyrinato)cobalt(III) typically involves the reaction of tetraphenylporphyrin with a cobalt salt. One common method is to react tetraphenylporphyrin with cobalt(II) acetate in a solvent such as chloroform or dichloromethane under reflux conditions. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the cobalt(II) to cobalt(III) during the synthesis .
Industrial Production Methods
While specific industrial production methods for (5,10,15,20-Tetraphenylporphyrinato)cobalt(III) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
(5,10,15,20-Tetraphenylporphyrinato)cobalt(III) undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where the cobalt(III) center is reduced to cobalt(II).
Substitution: Ligand substitution reactions are common, where the axial ligands coordinated to the cobalt center can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common reagents include phenols and other organic substrates.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used under mild conditions.
Substitution: Ligand exchange reactions can be carried out using various ligands such as pyridine or imidazole under ambient conditions.
Major Products Formed
Oxidation: Phenoxyl radicals and other oxidized organic products.
Reduction: Cobalt(II) complexes.
Substitution: New cobalt(III) complexes with different axial ligands
Scientific Research Applications
(5,10,15,20-Tetraphenylporphyrinato)cobalt(III) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Studied for its potential role in mimicking the function of natural metalloenzymes.
Industry: Utilized in the development of sensors and materials for electronic applications.
Mechanism of Action
The mechanism by which (5,10,15,20-Tetraphenylporphyrinato)cobalt(III) exerts its effects involves the central cobalt ion and its ability to undergo redox reactions. The cobalt ion can alternate between different oxidation states, facilitating electron transfer processes. This redox flexibility allows the compound to participate in catalytic cycles, where it can oxidize or reduce substrates. The tetraphenylporphyrin ligand stabilizes the cobalt ion and provides a planar structure that facilitates interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
(5,10,15,20-Tetraphenylporphyrinato)iron(III): Similar in structure but contains iron instead of cobalt.
(5,10,15,20-Tetraphenylporphyrinato)manganese(III): Contains manganese and is used in oxidation reactions and as a catalyst in organic synthesis.
(5,10,15,20-Tetraphenylporphyrinato)zinc(II): Contains zinc and is often used in photophysical studies and as a photosensitizer.
Uniqueness
(5,10,15,20-Tetraphenylporphyrinato)cobalt(III) is unique due to its specific redox properties and the ability of cobalt to form stable complexes with various ligands. This makes it particularly useful in catalytic applications and in the study of electron transfer processes. Additionally, its potential use in photodynamic therapy sets it apart from other metalloporphyrins .
Properties
Molecular Formula |
C44H28CoN4+ |
|---|---|
Molecular Weight |
671.7 g/mol |
IUPAC Name |
cobalt(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.Co/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+3 |
InChI Key |
ZMPKDYPCHTXPCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Co+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


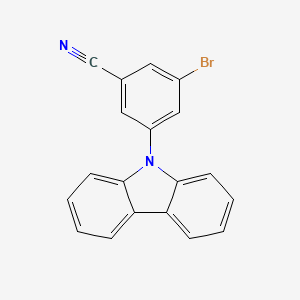

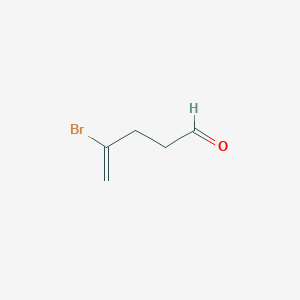
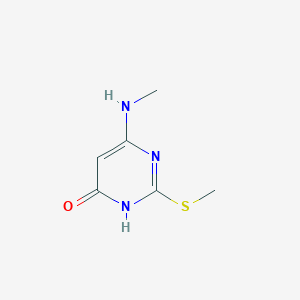
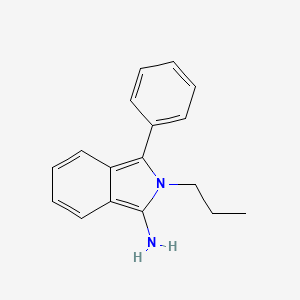
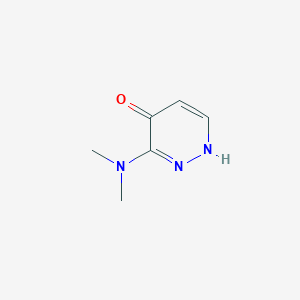

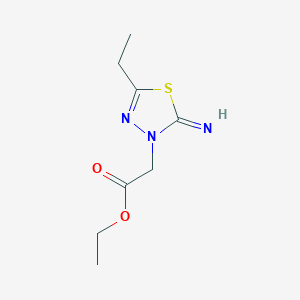
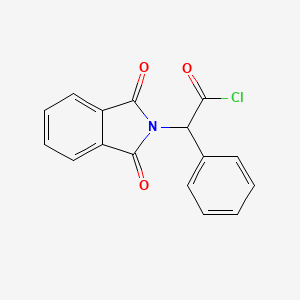
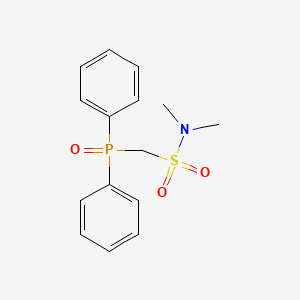
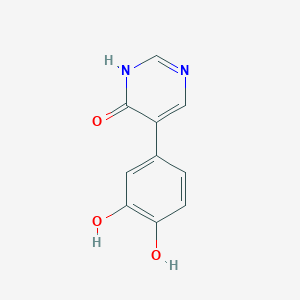
![1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13104267.png)
![6-Amino-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13104273.png)
